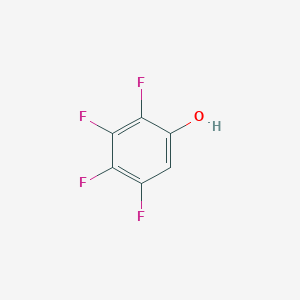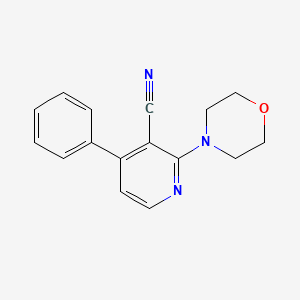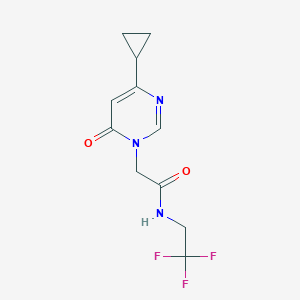
2,3,4,5-Tetrafluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrafluorophenol is a chemical compound with the molecular formula C6H2F4O . It has an average mass of 166.073 Da and a monoisotopic mass of 166.004181 Da .
Synthesis Analysis
An efficient approach to the synthesis of this compound has been proposed . This method involves the preparation of this compound from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid . It includes the intramolecular cyclization of the salt of this acid in the presence of K2CO3 with the substitution of the ortho fluorine atom and the formation of a lactone .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 2 hydrogen atoms, 4 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound has an average mass of 166.073 Da and a monoisotopic mass of 166.004181 Da .科学的研究の応用
Synthesis and Preparation
- Synthesis Methods : A novel approach for synthesizing 2,3,4,5-tetrafluorophenol involves the preparation from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid. This process includes intramolecular cyclization and desulfurization, providing an efficient way to obtain this compound with a total yield of approximately 58% (Tretyakov et al., 2021).
Spectroscopy and Sensing Applications
- Emission Spectra in Gaseous Phase : Emission spectra of cations of various fluorinated phenols, including this compound, have been obtained in the gas phase. These spectra provide valuable insights into the electronic transitions and symmetries of these cations (Maier et al., 1980).
- pH-sensitive Probes : Fluorinated phenols like this compound serve as pH-sensitive probes in mixed liposomal systems. They are instrumental in studying the interaction between the probes and the liposomal surface, which varies with pH levels (Gasbarri & Angelini, 2014).
Material Science and Electrochemistry
- Electrochemical Properties : The electrochemical properties of this compound derivatives have been explored in various contexts. For example, research on a star-shaped supercrowded 2,3,4,5-tetraferrocenylthiophene highlights the importance of this compound in understanding electron-transfer properties in complex molecules (Hildebrandt et al., 2010).
Application in Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : this compound derivatives have been used in the fabrication of high-performance yellow organic light-emitting diodes. These materials exhibit efficient solid-state emission and excellent electron-transport capacity, important for OLED technology (Chen et al., 2014).
Chemical Sensors
- Selective Detection Sensor : A novel heteroacene based on 2,3,4,5-tetrafluorophenyl has been synthesized for selective detection of F− ions. It shows a colorimetric and fluorescent response, making it useful in analytical chemistry for ion detection (Wang, Li & Zhang, 2013).
Safety and Hazards
2,3,4,5-Tetrafluorophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective clothing and avoiding contact with skin and eyes .
将来の方向性
A new method for the preparation of 2,3,4,5-tetrafluorophenol from 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid has been proposed . This method is a simple and efficient way to obtain poorly available this compound in approximately 58% total yield based on 2-[(2,3,4,5,6-pentafluorophenyl)thio]acetic acid .
作用機序
Target of Action
Like other phenolic compounds, it may interact with various enzymes and proteins within the body .
Mode of Action
Phenolic compounds typically exert their effects through interactions with proteins and enzymes, potentially altering their function .
Biochemical Pathways
Phenolic compounds are known to interact with a variety of biochemical pathways, often acting as antioxidants or enzyme inhibitors .
Pharmacokinetics
As a small, relatively non-polar molecule, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
Phenolic compounds can have a variety of effects at the molecular and cellular level, often acting as antioxidants or enzyme inhibitors .
特性
IUPAC Name |
2,3,4,5-tetrafluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYLYYZZWZQACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate](/img/structure/B2902959.png)

![2-Chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2902962.png)
![2-(4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2902963.png)
![1-(3-chloro-4-methoxyphenyl)-4-cycloheptylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2902966.png)

![(Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2902969.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2902970.png)
![N-[3'-acetyl-1-(4-methoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2902972.png)


![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2902976.png)

![1-{4-[(2-Ethylhexyl)oxy]phenyl}ethan-1-one](/img/structure/B2902981.png)